4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
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Overview
Description
4-methyl-2,4-diazatetracyclo[134002,7It is functionally related to the antidepressant mianserin but exhibits a more pronounced anxiolytic profile . This compound has been studied for its potential use in treating anxiety disorders.
Chemical Reactions Analysis
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .
Scientific Research Applications
4-methyl-2,4-diazatetracyclo[134002,7
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetracyclic structures.
Mechanism of Action
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at histamine H1 receptors, serotonin receptors, and alpha-adrenergic receptors. This multi-receptor antagonism leads to its anxiolytic and sedative effects. The molecular pathways involved include the inhibition of neurotransmitter release and modulation of neuronal excitability .
Comparison with Similar Compounds
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene is chemically and functionally related to mianserin, a known antidepressant. ORG-2305 exhibits a more pronounced anxiolytic profile. Similar compounds include:
Mianserin: An antidepressant with antihistaminergic and antiserotonergic properties.
Diazepam: A benzodiazepine used for its anxiolytic and sedative effects.
Quetiapine: An antipsychotic with sedative properties.
ORG-2305 stands out due to its unique tetracyclic structure and its balanced profile of anxiolytic effects with minimal sedative side effects .
Properties
CAS No. |
53245-50-4 |
---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
InChI |
InChI=1S/C18H20N2/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19/h2-9,18H,10-13H2,1H3 |
InChI Key |
BNRNHNFZHLZLQQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1 |
Canonical SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1 |
85750-26-1 76134-84-4 |
|
Synonyms |
1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6a)azepine Org 2305 Org-2305 |
Origin of Product |
United States |
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